2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a chemical compound with the molecular formula C13H16N2O3 . It has a molecular weight of 248.28 g/mol . The compound is also known by other names such as 923102-47-0, starbld0006397, and AKOS008998056 .
Synthesis Analysis
The synthesis of compounds similar to 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide has been reported in the literature . For instance, the synthesis of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers was achieved through an asymmetric Michael addition of 2-nitroprop-1-enylbenzene to diethyl malonate .
Molecular Structure Analysis
The molecular structure of 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide include a molecular weight of 248.28 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . The compound has a topological polar surface area of 58.6 Ų and a complexity of 311 .
Scientific Research Applications
Synthesis and Chemical Reactivity
A study detailed the oxidative cyclisation of N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides and methoxycarbonylacetamides using Mn(OAc)3 and Cu(OAc)2, leading to 1,3,4-trisubstituted pyrrolidin-2-ones. This process facilitates the synthesis of biologically active amino acids containing the pyrrolidine ring in both enantiomerically pure forms, showcasing a pathway to synthesize complex molecules for potential therapeutic use (Galeazzi, Mobbili, & Orena, 1996).
Another research emphasized the palladium(0)-catalyzed cyclization to 3,4-disubstituted pyrrolidin-2-ones, demonstrating a method to achieve total diastereoselection in the synthesis of gamma-lactams, which are valuable in medicinal chemistry (Giambastiani, Pacini, Porcelloni, & Poli, 1998).
Crystal Structure Analysis
- Research on the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide revealed the molecular arrangement and interactions within the crystal lattice, providing insights into the structural properties that could influence its biological activities. This study elucidates how molecular geometry and intermolecular forces can impact the compound's stability and reactivity (Missioui et al., 2022).
Antimicrobial and Anticancer Applications
A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and evaluated for their antimicrobial activities. Some compounds showed promising antibacterial and antifungal activities, indicating the potential of acetamide derivatives in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Another study synthesized novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol and screened them for cytotoxicity on PANC-1, HepG2, and MCF7 cell lines. The results indicated significant cytotoxicity, especially on PANC-1 and HepG2 cell lines, suggesting the potential use of these compounds in cancer therapy (Vinayak et al., 2014).
properties
IUPAC Name |
2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-9-12(16)14-10-4-6-11(7-5-10)15-8-2-3-13(15)17/h4-7H,2-3,8-9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXMZZQYGLKGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.